

# Chemical and physical properties of 1-fluoro-3-nitrobenzene

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## Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965

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## An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key reactivity of **1-fluoro-3-nitrobenzene**. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing detailed, actionable data and methodologies.

## Core Chemical and Physical Properties

**1-Fluoro-3-nitrobenzene**, also known as m-fluoronitrobenzene, is a key aromatic intermediate characterized by the presence of electron-withdrawing fluorine and nitro groups on a benzene ring. These substituents significantly influence its reactivity, making it a valuable precursor in organic synthesis.

## Compound Identification

Identifier	Value
IUPAC Name	1-fluoro-3-nitrobenzene
CAS Number	402-67-5[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub> [1][2][3]
Molecular Weight	141.10 g/mol [1][4]
InChI	InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H[4]
InChIKey	WMASLRCNNKMRFP-UHFFFAOYSA-N[1]
Canonical SMILES	C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][4]
Synonyms	m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-Fluoronitrobenzene[4][5]

## Physical and Chemical Properties

The physical and chemical properties of **1-fluoro-3-nitrobenzene** are summarized in the table below.

Property	Value
Appearance	Pale yellow to green-yellow liquid or solid[1]
Melting Point	1.7 °C to 4 °C
Boiling Point	205 °C[1]
Density	1.325 g/mL at 25 °C[1]
Refractive Index (n <sub>20/D</sub> )	1.525[1]
Solubility	Soluble in DMSO, ethanol, and acetone. Sparingly soluble in water.[4]
LogP (Octanol/Water)	1.9
Flash Point	76 °C (168.8 °F)[1]

## Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and characterization of **1-fluoro-3-nitrobenzene**.

### Mass Spectrometry

The electron ionization (EI) mass spectrum of **1-fluoro-3-nitrobenzene** shows a molecular ion peak (M<sup>+</sup>) at m/z 141, corresponding to its molecular weight.<sup>[4][5]</sup> Key fragmentation patterns include the loss of the nitro group (-NO<sub>2</sub>, 46 amu) and subsequent fragmentation of the aromatic ring.

m/z	Relative Intensity	Proposed Fragment
141	47%	[C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
95	100%	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> (Loss of NO <sub>2</sub> )
75	78%	[C <sub>5</sub> H <sub>2</sub> F] <sup>+</sup> or [C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup> (Loss of C <sub>2</sub> H <sub>2</sub> from [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> )
30	26%	[NO] <sup>+</sup>

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show four signals in the aromatic region (approx. 7.4-8.4 ppm), corresponding to the four protons on the benzene ring. The electron-withdrawing effects of the fluorine and nitro groups will cause these protons to be deshielded. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant (<sup>1</sup>JCF), and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbon attached to the nitro group (C-NO<sub>2</sub>) will also be deshielded.

The expected chemical shift ranges for aromatic carbons are typically between 110-170 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-fluoro-3-nitrobenzene** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~1600, ~1475	Medium-Strong	Aromatic C=C Ring Stretch
~1530, ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
~1250	Strong	C-F Stretch
~900-675	Medium-Strong	Aromatic C-H Out-of-Plane Bending

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **1-fluoro-3-nitrobenzene**. These protocols are representative and may require optimization based on laboratory conditions and available equipment.

### Synthesis via Nitration of Fluorobenzene

One common method for preparing **1-fluoro-3-nitrobenzene** is the electrophilic aromatic substitution of fluorobenzene using a nitrating mixture. Fluorine is an ortho-, para-directing group; however, the meta-isomer is also formed and can be separated.

Materials:

- Fluorobenzene
- Concentrated Nitric Acid (HNO<sub>3</sub>)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice bath
- Round-bottom flask with a condenser
- Separatory funnel
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5%)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Distillation apparatus

Procedure:

- **Preparation of Nitrating Mixture:** In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid, ensuring the temperature remains below 10-15 °C.
- **Nitration Reaction:** To the cooled nitrating mixture, add fluorobenzene dropwise from an addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 50-55 °C using the ice bath to control the exothermic reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The mixture may be gently heated to 60 °C for about 45 minutes if required.<sup>[6]</sup>
- **Work-up:** Carefully pour the reaction mixture over a large volume of crushed ice and water. This will quench the reaction and precipitate the crude product.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Collect the organic layer.
- **Washing:** Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

## Purification by Fractional Distillation

The crude product from the synthesis contains a mixture of isomers (ortho-, meta-, and para-fluoronitrobenzene) and unreacted starting materials. Fractional distillation is an effective method for purification.

Procedure:

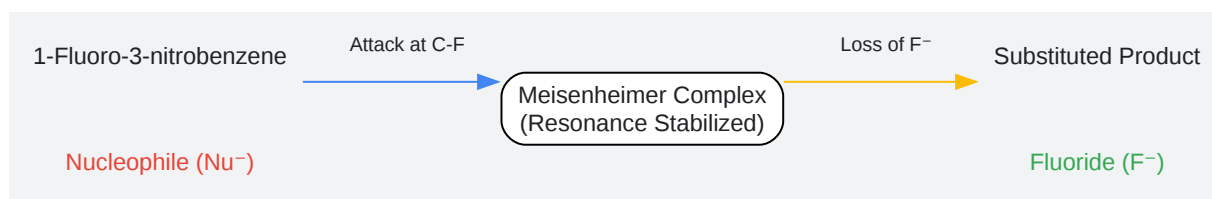
- Set up a fractional distillation apparatus with a Vigreux or packed column.
- Place the crude product in the distillation flask.
- Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of **1-fluoro-3-nitrobenzene** is approximately 205 °C.<sup>[1]</sup>
- Monitor the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

## Reactivity and Mechanisms

The primary reactivity of **1-fluoro-3-nitrobenzene** is governed by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution ( $S_NAr$ ).

### Nucleophilic Aromatic Substitution ( $S_NAr$ )

In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, which acts as a leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly at the meta position, helps to stabilize the negative charge developed during the formation of this intermediate, thereby facilitating the reaction.



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Caption: Workflow of the Nucleophilic Aromatic Substitution ( $S_NAr$ ) mechanism.

## Safety and Handling

**1-Fluoro-3-nitrobenzene** is a hazardous substance and must be handled with appropriate safety precautions.

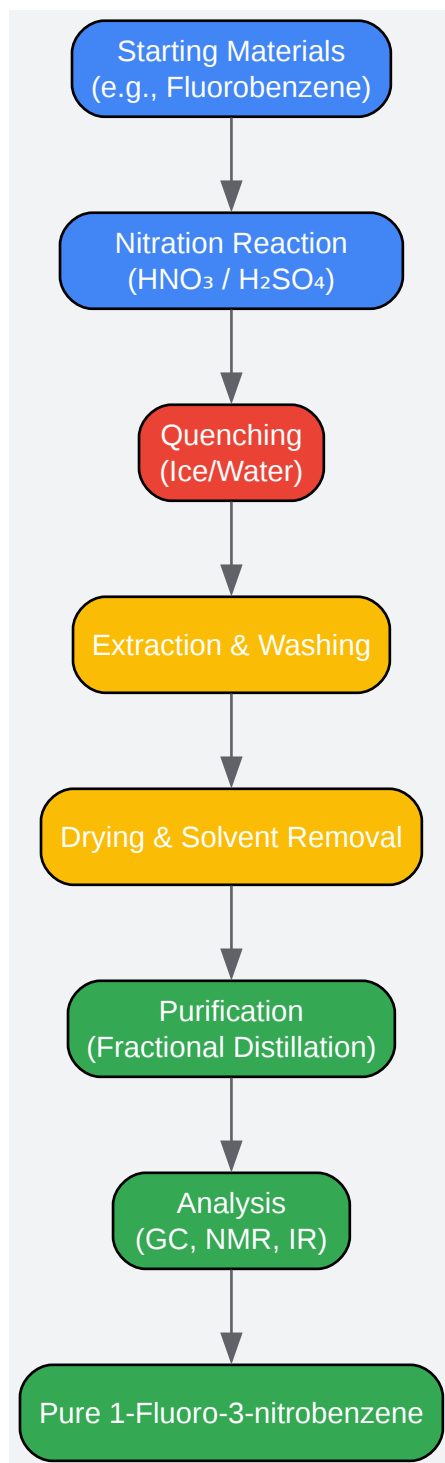
- **Toxicity:** It is toxic if swallowed, in contact with skin, or if inhaled.<sup>[4]</sup> It may cause damage to organs through prolonged or repeated exposure.
- **Irritation:** Causes skin and eye irritation.
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

## Logical Relationships and Workflows

### General Synthesis and Purification Workflow

The overall process from starting materials to a pure product involves a series of sequential steps, as illustrated in the following diagram.



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Caption: General experimental workflow for synthesis and purification.



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